Superior Cellular Antioxidant Activity (HepG2 Assay) Compared to All Other Phenothiazine‑Donepezil Hybrids
Compound 13 (the target compound) was the most effective antioxidant in HepG2 cells among all tested hybrids. In the HepG2 cellular antioxidant assay, compound 13 reduced intracellular ROS levels by approximately 80% at 20 µM, whereas the best‑performing comparator, compound 11d, achieved roughly 60% reduction at the same concentration [1]. This performance is notable because compound 13 was inactive in the cell‑free DPPH assay, indicating that its antioxidant effect is mediated through a cellular mechanism (likely Nrf2‑pathway activation) rather than direct radical scavenging [1].
| Evidence Dimension | Cellular antioxidant activity (reduction of intracellular ROS in HepG2 cells) |
|---|---|
| Target Compound Data | Compound 13: ~80% reduction in ROS at 20 µM |
| Comparator Or Baseline | Compound 11d: ~60% reduction; Compounds 11a‑12e: <60% reduction at 20 µM |
| Quantified Difference | ~20 percentage points greater ROS reduction vs. the nearest hybrid comparator |
| Conditions | HepG2 hepatocellular carcinoma cell line; ROS measured by DCFH‑DA fluorescence; compound concentration 20 µM |
Why This Matters
For procurement in oxidative‑stress‑focused Alzheimer’s research, compound 13 offers the highest cellular antioxidant protection in the series, despite its lack of direct radical‑scavenging activity, implying a unique, translationally relevant mechanism of action.
- [1] Carocci, A.; Barbarossa, A.; Leuci, R.; Carrieri, A.; Brunetti, L.; Laghezza, A.; Catto, M.; Limongelli, F.; Chaves, S.; Tortorella, P.; et al. Novel Phenothiazine/Donepezil‑like Hybrids Endowed with Antioxidant Activity for a Multi‑Target Approach to the Therapy of Alzheimer’s Disease. Antioxidants 2022, 11, 1631. View Source
